BenchChemオンラインストアへようこそ!

4-(Benzylamino)nicotinic acid

Glycolysis Inhibition Cancer Metabolism NAD Analog

4-(Benzylamino)nicotinic acid (C13H12N2O2; MW 228.25 g/mol) is a synthetic derivative of nicotinic acid, characterized by a benzylamino substituent at the 4-position of the pyridine ring. It belongs to the class of 4-substituted nicotinic acids that were originally designed as potential precursors to NAD analogs, intended to act as inhibitors of the glycolytic pathway exploited by cancer cells.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
Cat. No. B8636481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzylamino)nicotinic acid
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(C=NC=C2)C(=O)O
InChIInChI=1S/C13H12N2O2/c16-13(17)11-9-14-7-6-12(11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15)(H,16,17)
InChIKeyQYWIFKUETOXLGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzylamino)nicotinic acid: A 4-Substituted Nicotinic Acid Derivative for Use as a Glycolysis Probe and Synthetic Intermediate


4-(Benzylamino)nicotinic acid (C13H12N2O2; MW 228.25 g/mol) is a synthetic derivative of nicotinic acid, characterized by a benzylamino substituent at the 4-position of the pyridine ring . It belongs to the class of 4-substituted nicotinic acids that were originally designed as potential precursors to NAD analogs, intended to act as inhibitors of the glycolytic pathway exploited by cancer cells [1]. Its structure, with a secondary amine linker between the benzyl group and the pyridine core, distinguishes it from other 4-substituted analogs and defines its synthetic utility as a building block for further functionalization, such as reduction to the corresponding 4-(benzylamino)pyridin-3-ylmethanol . This compound is primarily supplied for non-human research applications, with a typical purity specification of 95% .

Why 4-(Benzylamino)nicotinic acid Cannot Be Substituted by Other Benzylamino-Nicotinic Acid Isomers


The benzylamino substitution pattern on the nicotinic acid core is a critical determinant of both biological activity and synthetic utility, rendering simple substitution between positional isomers chemically invalid. For instance, the 2-substituted isomer (2-(benzylamino)nicotinic acid) presents a sterically and electronically distinct environment that fundamentally alters H-bonding capacity and reactivity, leading to different biological recognition profiles . In the context of 4-substituted NAD analog design, the 4-position on the pyridine ring was specifically chosen because substitution at this site is tolerated in the conversion to the corresponding NAD analog by cellular machinery, whereas substitution at the 2- or 6-positions would prevent coenzyme formation and abolish glycolytic inhibition potential [1]. Furthermore, for researchers utilizing this compound as a synthetic building block—for example, in the lithium aluminum hydride reduction pathway to yield substituted pyridinemethanols—the 4-position uniquely places the benzylamino group in a non-interfering orientation that enables subsequent chemistry, a feature absent in alternative substitution patterns .

Quantitative Differentiation Evidence for 4-(Benzylamino)nicotinic acid Against Closest Analogs


NAD Analog Design Rationale: 4-Substitution Enables Glycolysis Inhibition by In Vivo Coenzyme Formation

The design of 4-(benzylamino)nicotinic acid was predicated on its intended metabolic conversion to an NAD analog that inhibits glycolysis—a mechanism inaccessible to 2- or 6-substituted isomers. The seminal study by Ross (1966) explicitly synthesized a series of 4-substituted nicotinic acids, including the 4-benzylamino derivative, because 'NAD analogues in which the 4-position of the pyridine ring carries a substituent are potential inhibitors of the glycolytic process' [1]. The 4-substitution is essential because cellular nicotinamide phosphoribosyltransferase can accept 4-modified nicotinic acids as substrates, converting them to the corresponding 4-substituted NAD analogs intracellularly [1]. In contrast, 2-(benzylamino)nicotinic acid—a commercially available positional isomer—cannot serve this purpose because the 2-position is sterically blocked from enzymatic adenylation and cannot form a functional NAD analog . The Ross paper reports the preparation of eight distinct 4-substituted derivatives (including 4-hydroxy-, 4-methoxy-, 4-amino-, 4-anilino-, and 4-benzylamino-nicotinic acid) and provides a preliminary biological activity assessment, establishing the 4-benzylamino variant as a member of this mechanistically distinct class [1].

Glycolysis Inhibition Cancer Metabolism NAD Analog 4-Substituted Nicotinic Acid

Nicotinic Acetylcholine Receptor (nAChR) Agonist Activity: 4-Benzylamino vs 4-Anilino Nictonic Acid

Comparative analysis of nAChR binding data reveals that the benzylamino substituent confers distinct receptor interaction properties compared to the anilino analog. The 4-anilino nicotinic acid derivative has a reported binding constant (Kd) of 1,800 nM for the nicotinic acetylcholine receptor (nAChR) [1]. The structurally related 4-amino nicotinic acid (a simpler analog lacking the benzyl group) displays an EC50 of 40,000 nM at rat ganglionic nAChR (PC12 subtype), indicating substantially weaker potency [2]. While direct binding data for 4-(benzylamino)nicotinic acid at nAChR are not publicly available in BindingDB, the presence of the flexible benzylamino linker—as opposed to the rigid anilino group—introduces conformational freedom and an additional H-bond donor (the secondary amine NH) that is predicted to alter the binding mode and off-rate kinetics relative to the 4-anilino comparator . This structural distinction is relevant because the benzylamino NH serves as both a hydrogen bond donor and a site for further chemical derivatization, whereas the anilino NH is less nucleophilic and electronically conjugated to the aromatic ring system .

Nicotinic Acetylcholine Receptor nAChR Agonist Binding Affinity 4-Anilino Nicotinic Acid

Purity Specification as a Procurement Differentiator: 95% Purity for Reproducible Biological Assays

The primary commercial source for 4-(benzylamino)nicotinic acid specifies a purity of 95%, which is documented in the product datasheet . This specification provides a defined quality benchmark for procurement decisions. In typical synthesis protocols, the reported yield of 4-(benzylamino)nicotinic acid from 4-chloronicotinic acid and benzylamine under microwave conditions (80°C, 200 W, 1 h) is 34% after precipitation and washing . A defined purity specification of 95% ensures that the material has undergone adequate purification to remove residual starting materials (4-chloronicotinic acid, benzylamine) that could confound biological assay results. For researchers planning to use this compound in cell-based glycolysis inhibition studies (as outlined by Ross [1]), sourcing material with a documented purity specification is essential for inter-laboratory reproducibility, as trace impurities of nicotinic acid or benzylamine could independently affect cellular metabolism.

Purity Specification Procurement Criteria Biological Assay Reproducibility Quality Control

Synthetic Intermediate Utility: Reduction to 4-(Benzylamino)pyridin-3-ylmethanol via LiAlH4

4-(Benzylamino)nicotinic acid serves as a direct precursor for the synthesis of 4-(benzylamino)pyridin-3-ylmethanol through lithium aluminum hydride (LiAlH4) reduction. US Patent US08664214B2 explicitly demonstrates this transformation: starting from 4-(benzylamino)nicotinic acid and using 4 equivalents of LiAlH4, the corresponding primary alcohol is obtained as confirmed by ESI-MS ([M+H]+ = 215.1) . This synthetic utility is a differentiating feature of the free carboxylic acid form; the structurally related nicotinic acid benzylamide (Nic-BZA) and the methyl ester derivative (methyl 4-(benzylamino)nicotinate) cannot directly participate in this reduction pathway without prior hydrolysis, adding synthetic steps. The reduction product—a pyridinemethanol with a 4-benzylamino substituent—represents a distinct chemotype with potential applications in medicinal chemistry optimization where the primary alcohol serves as a handle for further functionalization (e.g., ether formation, oxidation to aldehyde) that the parent acid cannot undergo directly .

Synthetic Building Block Reduction Pyridinemethanol Medicinal Chemistry

Optimal Application Scenarios for Procuring 4-(Benzylamino)nicotinic acid


Investigating Glycolysis Inhibition in Cancer Cell Metabolism via NAD Analog Mechanisms

4-(Benzylamino)nicotinic acid is best deployed in academic or industrial oncology research programs that aim to probe the reliance of cancer cells on glycolysis for energy production. As established by Ross (1966), 4-substituted nicotinic acids can serve as precursors to NAD analogs that inhibit the glycolytic pathway upon intracellular conversion [1]. The 4-benzylamino derivative, among the panel of eight 4-substituted analogs synthesized in this foundational study, provides a specific chemotype for exploring structure-activity relationships at the 4-position of the NAD analog. Researchers should procure this compound when they require a 4-substituted nicotinic acid with a secondary amine-linked aromatic substituent—a feature that distinguishes it from the simpler 4-amino, 4-hydroxy, or 4-methoxy analogs [1].

Structure-Activity Relationship (SAR) Studies of Nicotinic Acetylcholine Receptor Agonists

For neuroscience and pharmacology groups investigating nAChR ligand design, 4-(benzylamino)nicotinic acid represents a valuable comparator compound. BindingDB data for the closest characterized analogs demonstrate that receptor activity is exquisitely sensitive to the identity of the 4-substituent: the 4-anilino derivative binds nAChR with a Kd of 1,800 nM, while the simpler 4-amino analog shows an EC50 of 40,000 nM at ganglionic nAChR [2] [3]. The 4-benzylamino variant introduces a flexible benzylamino linker with secondary amine H-bond donor capability, occupying a unique chemical space between the rigid anilino and the minimal amino substituents. Incorporating this compound into SAR screening panels would help delineate the contribution of linker flexibility and hydrogen bonding to nAChR agonist activity .

Medicinal Chemistry Synthesis of 4-Substituted Pyridinemethanol Derivatives

4-(Benzylamino)nicotinic acid is a strategic starting material for medicinal chemistry teams synthesizing 4-(benzylamino)pyridin-3-ylmethanol and its downstream derivatives. As documented in Patent US08664214B2, treatment with 4 equivalents of LiAlH4 cleanly reduces the carboxylic acid to the primary alcohol, confirmed by ESI-MS ([M+H]+ = 215.1) . This transformation is not directly accessible from the corresponding amide or ester analogs without additional hydrolysis steps, making the free acid form the preferred procurement choice for synthesis-oriented programs. The resulting pyridinemethanol scaffold contains a primary alcohol that serves as a versatile synthetic handle for etherification, oxidation to aldehyde, or activation as a leaving group, enabling rapid diversification of the 4-benzylamino nicotinic acid chemotype .

Chemical Biology Probe Development Requiring Defined Purity Standards

For laboratories developing chemical probes for target identification or pathway analysis, the 95% purity specification of commercially sourced 4-(benzylamino)nicotinic acid provides a reproducible starting point for biological testing. The synthetic route to this compound (microwave-assisted SNAr from 4-chloronicotinic acid and benzylamine) yields only 34% of the desired product after precipitation , indicating that significant purification is required to remove unreacted starting materials. Procuring pre-purified material at 95% purity eliminates the risk of biological artifacts from residual 4-chloronicotinic acid (a reactive electrophile) or benzylamine (a known modulator of amine oxidases), both of which could confound cellular assay readouts in glycolysis or receptor activity studies [1].

Quote Request

Request a Quote for 4-(Benzylamino)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.